N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide
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Overview
Description
N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide is a complex organic compound that features a unique structure combining indole and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridazine ring. The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyridazine Ring Formation: The pyridazine ring can be constructed via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole and pyridazine moieties may bind to different receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and serotonin, which contain the indole nucleus.
Pyridazine Derivatives: Compounds like pyridazine itself and its derivatives used in pharmaceuticals.
Uniqueness
N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide is unique due to its combination of indole and pyridazine moieties, which may confer distinct biological activities and chemical properties not found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[1-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-oxopyridazin-3-yl]-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-8-9-19(14-21(15)25-17(3)29)20-10-11-23(30)28(26-20)16(2)24(31)27-13-12-18-6-4-5-7-22(18)27/h4-11,14,16H,12-13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPJQMSBEFFFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)N3CCC4=CC=CC=C43)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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